3-Hydroxy-4-methyl-2-nitrobenzoic acid
Overview
Description
3-Hydroxy-4-methyl-2-nitrobenzoic acid is an analog of the natural substrate for the enzyme nitroreductase . It has a linear formula of HOC6H2(CH3) (NO2)CO2H .
Synthesis Analysis
The synthesis of 3-hydroxybenzoic acid involves dissolving it in acetonitrile and slowly adding ammonium cerium nitrate. The reaction is stirred at room temperature overnight. After the reaction, it is quenched with water, extracted with ethyl acetate, and the organics are combined. The product is then dried, concentrated under reduced pressure, and purified by column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C8H7NO5 . Its molecular weight is 197.14 .Chemical Reactions Analysis
Nitro compounds like this compound can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Scientific Research Applications
Solubility and Solute Descriptors
- The solubility of related nitrobenzoic acids in various organic solvents has been extensively studied. For example, the solubility of 2-methyl-3-nitrobenzoic acid was measured in alcohol, alkyl ether, alkyl acetate, and alkoxyalcohol solvents, providing valuable data for calculating Abraham model solute descriptors (Hart et al., 2017). These studies are crucial for predicting the solubility of similar compounds in various organic solvents.
Synthesis Methods
- There are methods for synthesizing closely related compounds, such as the synthesis of 3-Methyl-4-nitrobenzoic acid via oxidation of 2,4-(dimethylnitrobenzene) with molecular oxygen, catalyzed by cobalt acetate (Cai & Shui, 2005). These methods can provide insights into potential synthetic pathways for 3-Hydroxy-4-methyl-2-nitrobenzoic acid.
Complex Formation and Magnetic Properties
- Studies on Zn(II) and Co(II) complexes of related compounds like 3-nitro-4-hydroxybenzoic acid have been conducted to understand their unique bonding features, physical properties, and anticonvulsant activities (D'angelo et al., 2008). This research highlights the potential of this compound in forming complexes with interesting physical and biological properties.
Stability and Thermodynamic Studies
- The stability constants of rare earth metal chelates containing hydroxybenzoic acid with nitro groups, including 3-Hydroxy-4-nitrobenzoic acid, were determined in various conditions, providing insights into the thermodynamic stability and behavior of these complexes (Vyas & Mathur, 2009).
Crystal Structure Analysis
- The crystal structure of related compounds, such as Methyl 4-hydroxy-3-nitrobenzoate, has been analyzed, revealing details about non-covalent interactions and hydrogen bonding patterns (Fu, Li, & Simpson, 2012). Such studies are essential for understanding the crystalline properties of this compound.
Environmental Impact and Detection
- Research on nitroaromatic compounds like this compound includes studies on their environmental impact and methods for their detection, as demonstrated by the evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB for nitroaromatic compounds degradation (Tomita, Katsuyama, & Ohnishi, 2021). This research is crucial for understanding the biodegradation and environmental implications of these compounds.
Mechanism of Action
Safety and Hazards
The safety data sheet for 3-Hydroxy-4-methyl-2-nitrobenzoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
3-hydroxy-4-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGHQKEERXLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219622 | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-15-2 | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6946-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6946-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid using borane-tetrahydrofuran (BH3-THF) and boron trifluoride-diethyl etherate (BF3-OEt2) was challenging. What is the likely reason for this difficulty?
A1: The research paper suggests that the presence of the electron-withdrawing nitro group ortho to the carboxylic acid in this compound is the likely culprit for the low conversion and yield during the reduction reaction []. This is consistent with previous findings by Brown and coworkers, who observed similar challenges when reducing benzoic acids with electron-withdrawing groups ortho to the carboxylic acid functionality [].
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